Pyridoxine Hydrochloride

Description

Properties

IUPAC Name |

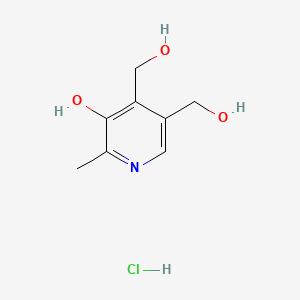

4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3.ClH/c1-5-8(12)7(4-11)6(3-10)2-9-5;/h2,10-12H,3-4H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUFQODAHGAHPFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C(=C1O)CO)CO.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

65-23-6 (Parent) | |

| Record name | Pyridoxine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1040792 | |

| Record name | Pyridoxine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Colorless or white solid; [HSDB] White powder; [Sigma-Aldrich MSDS] | |

| Record name | 3,4-Pyridinedimethanol, 5-hydroxy-6-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridoxine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17042 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Sublimes | |

| Record name | PYRIDOXINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1212 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

1 g dissolves in about 4.5 ml water, 90 ml alcohol; sol in propylene glycol; sparingly sol in acetone; insol in ether, chloroform, Soluble in alc, acetone; slightly soluble in other organic solvents., In water, 2.2X10+5 mg/l, temp not specified. | |

| Record name | PYRIDOXINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1212 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000006 [mmHg] | |

| Record name | Pyridoxine hydrochloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17042 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Platelets or thick, birefringent rods from alcohol + acetone, PLATES FROM ALCOHOL, ACETONE, COLORLESS OR WHITE CRYSTALS OR WHITE CRYSTALLINE POWDER, White to practically white crystals or crystalline powder., Colorless-white platelets | |

CAS No. |

58-56-0, 12001-77-3 | |

| Record name | Pyridoxine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58-56-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridoxine hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000058560 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vitamin B6, hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012001773 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PYRIDOXINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36225 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,4-Pyridinedimethanol, 5-hydroxy-6-methyl-, hydrochloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyridoxine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1040792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pyridoxine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.351 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PYRIDOXINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68Y4CF58BV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PYRIDOXINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1212 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Pyridoxine hydrochloride | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301760 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

207 °C | |

| Record name | PYRIDOXINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1212 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Pyridoxine Hydrochloride for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of Pyridoxine Hydrochloride, an essential vitamin B6 analog widely utilized in research and pharmaceutical development. This document offers detailed data, experimental protocols, and visual representations of its chemical structure and metabolic pathway to support its application in various scientific endeavors.

Core Physicochemical Properties

This compound is a white to practically white crystalline powder.[1] It is the hydrochloride salt of pyridoxine, a water-soluble vitamin.[2][3] The compound is stable in air but is slowly affected by sunlight.[4]

Structural and General Properties

| Property | Value | References |

| Chemical Name | 4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol;hydrochloride | [5] |

| Synonyms | Vitamin B6 hydrochloride, Pyridoxol hydrochloride | [1][6] |

| Molecular Formula | C₈H₁₁NO₃·HCl | [1][2][7] |

| Molecular Weight | 205.64 g/mol | [1][2][7][8] |

| CAS Number | 58-56-0 | [1][2] |

| Appearance | White to practically white crystalline powder | [1] |

Thermal and Spectroscopic Properties

| Property | Value | References |

| Melting Point | ~205-212 °C (with decomposition) | [1][4][9] |

| UV Absorption Maxima (λmax) | In 0.1 N HCl: ~290 nmIn phosphate buffer (pH 7): ~253 nm and ~325 nm | [5] |

Solubility and Partitioning

| Property | Value | References |

| Solubility in Water | Freely soluble (1 g in approx. 4.5-5 mL) | [4][5] |

| Solubility in Ethanol | Slightly soluble (1 g in approx. 90-100 mL) | [4][5] |

| Solubility in Other Solvents | Insoluble in ether and chloroform | [4][5] |

| pKa | ~5.0 and ~9.0 |

Experimental Protocols

Determination of Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of this compound.

Materials:

-

This compound

-

Solvent of interest (e.g., distilled water, ethanol)

-

Analytical balance

-

Thermostatically controlled shaker bath

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

-

Syringe filters (0.45 µm)

Procedure:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container.

-

Place the container in a thermostatic shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

-

Shake the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

After shaking, allow the suspension to settle.

-

Carefully withdraw a sample of the supernatant and immediately filter it using a syringe filter to remove any undissolved solid.

-

Quantitatively dilute the filtered solution with the appropriate solvent.

-

Analyze the concentration of this compound in the diluted solution using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

-

Calculate the solubility based on the concentration and the dilution factor.

Determination of pKa by Potentiometric Titration

This protocol describes the determination of the acid dissociation constants (pKa) of this compound using potentiometric titration.

Materials:

-

This compound

-

Standardized hydrochloric acid solution (0.1 M)

-

Standardized sodium hydroxide solution (0.1 M, carbonate-free)

-

pH meter with a calibrated electrode

-

Burette

-

Magnetic stirrer and stir bar

-

Beaker

Procedure:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of purified water.

-

Place the solution in a beaker with a magnetic stir bar and begin stirring.

-

Immerse the calibrated pH electrode into the solution.

-

If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 2) by adding a small amount of 0.1 M HCl.

-

Begin titrating the solution with the standardized 0.1 M NaOH solution, adding small increments (e.g., 0.1-0.2 mL).

-

Record the pH of the solution after each addition of titrant, allowing the reading to stabilize.

-

Continue the titration past the equivalence points until the pH reaches the alkaline range (e.g., pH 12).

-

Plot the pH versus the volume of NaOH added to generate a titration curve.

-

The pKa values correspond to the pH at the half-equivalence points on the titration curve. These can be determined from the inflection points of the first derivative of the curve.

Stability-Indicating HPLC Method

This protocol provides a framework for a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound and its degradation products.

Materials and Chromatographic Conditions:

-

HPLC System: A system equipped with a pump, autosampler, column oven, and a diode array or UV detector.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of a buffer (e.g., phosphate buffer, pH 3.0) and an organic modifier (e.g., methanol or acetonitrile). The exact ratio should be optimized for separation.

-

Flow Rate: Typically 1.0 mL/min.

-

Detection Wavelength: 290 nm.

-

Column Temperature: Ambient or controlled (e.g., 30 °C).

-

Injection Volume: 20 µL.

Procedure:

-

Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution. Further dilute to a working concentration.

-

Sample Preparation: Prepare the sample by dissolving the formulation or bulk drug in the mobile phase to achieve a similar concentration as the standard solution. Filter the sample through a 0.45 µm syringe filter.

-

Forced Degradation Studies:

-

Acid Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 M HCl) and heat. Neutralize before injection.

-

Base Hydrolysis: Treat the sample solution with a base (e.g., 0.1 M NaOH) and heat. Neutralize before injection.

-

Oxidative Degradation: Treat the sample solution with an oxidizing agent (e.g., 3% H₂O₂).

-

Thermal Degradation: Expose the solid drug or solution to heat (e.g., 60-80 °C).

-

Photolytic Degradation: Expose the drug solution to UV light.

-

-

Analysis: Inject the standard, undegraded sample, and degraded samples into the HPLC system.

-

Data Evaluation: Assess the chromatograms for the resolution between the this compound peak and any degradation product peaks. The method is considered stability-indicating if all degradation products are well-resolved from the parent drug and from each other.

Visualizations

Chemical Structure of this compound

Caption: Chemical structure of this compound.

Experimental Workflow for Solubility Determination

Caption: Workflow for determining solubility via the shake-flask method.

Vitamin B6 Metabolism Pathway

Caption: Overview of the Vitamin B6 salvage pathway.[5]

References

- 1. himedialabs.com [himedialabs.com]

- 2. Pyridoxal phosphate - Wikipedia [en.wikipedia.org]

- 3. This compound [doi.usp.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. digitalcommons.unomaha.edu [digitalcommons.unomaha.edu]

- 7. uspbpep.com [uspbpep.com]

- 8. researchgate.net [researchgate.net]

- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

The Multifaceted Role of Pyridoxine Hydrochloride in Neuronal Function: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Pyridoxine hydrochloride, the hydrochloride salt of vitamin B6, is a critical water-soluble vitamin that plays a pivotal role in the central and peripheral nervous systems. Its active form, pyridoxal 5'-phosphate (PLP), is a coenzyme in over 140 enzymatic reactions, profoundly influencing neurotransmitter synthesis, amino acid metabolism, and cellular homeostasis.[1][2][3] This technical guide delineates the core mechanisms of action of this compound in neuronal cell models, focusing on its function as a coenzyme, its antioxidant properties, and its anti-inflammatory effects. Detailed experimental protocols and quantitative data from relevant studies are provided to offer a comprehensive resource for researchers in neuroscience and drug development.

Core Mechanism of Action: Coenzyme for Neurotransmitter Synthesis

The primary and most well-established role of pyridoxine in the nervous system is as the precursor to PLP, an essential cofactor for the synthesis of several key neurotransmitters.[4][5]

GABA Synthesis

PLP is a critical coenzyme for glutamic acid decarboxylase (GAD), the enzyme that catalyzes the conversion of the excitatory neurotransmitter glutamate to the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[4] An imbalance in the glutamate/GABA ratio is implicated in numerous neurological disorders, including epilepsy.

-

Mechanism: Pyridoxine is converted to PLP, which then binds to GAD, enabling the decarboxylation of glutamate to GABA.

-

Significance: Adequate levels of pyridoxine are essential for maintaining GABAergic tone, which is crucial for preventing neuronal hyperexcitability.[6] Vitamin B6 deficiency has been shown to reduce GAD67 protein expression by 30-50% and decrease hippocampal GABA concentrations by 25-40% in animal models.[6] Conversely, pyridoxine supplementation can restore GAD activity and increase GABA production in a dose-dependent manner.[6]

Synthesis of Other Neurotransmitters

PLP is also a vital cofactor in the synthesis of other crucial neurotransmitters, including:

-

Serotonin: PLP is required for the enzyme aromatic L-amino acid decarboxylase, which converts 5-hydroxytryptophan (5-HTP) to serotonin.

-

Dopamine: The same enzyme, aromatic L-amino acid decarboxylase, also requires PLP to convert L-DOPA to dopamine.

-

Norepinephrine and Epinephrine: The synthesis of these catecholamines is indirectly dependent on PLP through the dopamine synthesis pathway.

Neuroprotective Mechanisms

Beyond its role in neurotransmitter synthesis, pyridoxine exhibits significant neuroprotective effects through its antioxidant and anti-inflammatory actions.

Antioxidant Activity

Oxidative stress, characterized by an excess of reactive oxygen species (ROS), is a major contributor to neuronal damage in various neurodegenerative diseases. Pyridoxine has been shown to mitigate oxidative stress through multiple mechanisms.

-

Direct Scavenging of ROS: While less potent than other antioxidants, pyridoxine can directly quench some free radicals.

-

Upregulation of Antioxidant Pathways: A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme Oxygenase-1 (HO-1) signaling pathway.[7][8] Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes. Under conditions of oxidative stress, pyridoxine can promote the translocation of Nrf2 to the nucleus, leading to the increased expression of enzymes like HO-1, which has potent antioxidant effects.

Anti-inflammatory Effects

Neuroinflammation, often mediated by activated microglia, is another critical factor in the pathogenesis of neurological disorders. Pyridoxine has demonstrated anti-inflammatory properties in neuronal and glial cell models.

-

Inhibition of Pro-inflammatory Mediators: Pyridoxine can suppress the production of pro-inflammatory cytokines and enzymes in activated microglia. For instance, it has been shown to reduce the expression of inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide, a key inflammatory mediator.

Quantitative Data from Neuronal Cell Model Studies

The following tables summarize quantitative data from various in vitro studies investigating the effects of pyridoxine and its active form, PLP, on neuronal cells.

| Parameter | Cell Model | Treatment | Concentration | Duration | Observed Effect | Reference |

| GABA Synthesis | Primary mouse hippocampal neurons | Pyridoxine deficiency | N/A | N/A | 30-50% decrease in GAD67 protein expression | [6] |

| 25-40% decrease in hippocampal GABA concentration | [6] | |||||

| Mouse hippocampus | Pyridoxine | 350 mg/kg (in vivo) | 21 days | Significant increase in GAD67 protein levels | [9][10] | |

| Cell Viability | Primary cultured rat brain neurons | Pyridoxine/PLP | 10-100 µM | N/A | Significant promotion of neuronal survival | [11][12] |

| Human glioblastoma U-87 MG cells | Pyridoxine | Increasing concentrations | 24-72 h | Dose and time-dependent decrease in cell viability (pro-apoptotic) | [13] | |

| Neuroprotection | Primary mouse neuronal cultures | P5P pre-treatment followed by Glutamate or H₂O₂ | 10, 50, 100 µM | 24 h | Mitigation of excitotoxicity and oxidative stress | [11] |

| Anti-inflammatory | LPS-stimulated U937 monocyte/macrophage cells | Pyridoxine | 250 µg/mL | 24 h | Synergistic increase in CD14 expression with LPS | [14] |

| 1-144 h | Decrease in secretion of IL-1β, IL-6, IL-10, and TNF-α | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the mechanism of action of pyridoxine in neuronal cell models.

Neuronal Cell Culture and Pyridoxine Supplementation

-

Cell Lines: Primary neurons (e.g., from rat or mouse hippocampus/cortex) or neuronal-like cell lines (e.g., SH-SY5Y, PC12) are commonly used.

-

Culture Conditions: Cells are maintained in appropriate basal media (e.g., Neurobasal or DMEM) supplemented with serum (for cell lines) or serum-free supplements (e.g., B-27 for primary neurons), glutamine, and antibiotics. Cultures are maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

Pyridoxine/PLP Preparation: A stock solution of this compound or PLP (e.g., 10 mM) is prepared in sterile, nuclease-free water or DMSO. The stock solution should be protected from light.

-

Supplementation Protocol: The stock solution is diluted into the cell culture medium to achieve the desired final concentration (typically in the range of 10-100 µM). For long-term experiments, the medium should be replaced every 2-3 days with freshly prepared supplemented medium.

Assessment of GABA Synthesis - Western Blot for GAD67

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA or Bradford assay.

-

SDS-PAGE and Electrotransfer: Equal amounts of protein (e.g., 20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with a primary antibody against GAD67 overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged. The band intensity is quantified using densitometry software and normalized to a loading control (e.g., β-actin or GAPDH).

Measurement of Oxidative Stress - Reactive Oxygen Species (ROS) Assay

-

Principle: A cell-permeable fluorogenic probe, such as 2',7'-dichlorodihydrofluorescein diacetate (DCF-DA), is used to measure intracellular ROS levels. Inside the cell, DCF-DA is deacetylated to a non-fluorescent compound, which is then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Protocol:

-

Seed cells in a 96-well plate.

-

After pyridoxine treatment and/or induction of oxidative stress (e.g., with H₂O₂), wash the cells with PBS.

-

Load the cells with DCF-DA solution (e.g., 10 µM in serum-free medium) and incubate for 30-60 minutes at 37°C in the dark.

-

Wash the cells again with PBS to remove the excess probe.

-

Measure the fluorescence intensity using a fluorescence microplate reader (excitation ~485 nm, emission ~535 nm).

-

Evaluation of Anti-inflammatory Effects - qRT-PCR for iNOS

-

RNA Extraction and cDNA Synthesis: Total RNA is extracted from treated cells using a suitable kit (e.g., TRIzol or column-based kits). The quality and quantity of RNA are assessed, and first-strand cDNA is synthesized using a reverse transcription kit.

-

Quantitative Real-Time PCR (qRT-PCR): The relative expression of the iNOS gene is quantified using a real-time PCR system with SYBR Green or a TaqMan probe. The PCR reaction typically includes cDNA template, forward and reverse primers for iNOS, and a housekeeping gene (e.g., GAPDH or β-actin) for normalization.

-

Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method.

Visualizing the Mechanisms: Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key pathways and experimental workflows described in this guide.

Caption: GABA Synthesis Pathway.

Caption: Nrf2/HO-1 Antioxidant Pathway.

Caption: Neuroprotection Assay Workflow.

Conclusion

This compound is a fundamentally important molecule for neuronal health and function. Its multifaceted mechanism of action, encompassing its indispensable role as a coenzyme in neurotransmitter synthesis and its neuroprotective antioxidant and anti-inflammatory properties, underscores its significance in maintaining neurological homeostasis. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of pyridoxine in a variety of neurological disorders. A deeper understanding of its molecular interactions within neuronal cell models will be crucial for the development of novel therapeutic strategies targeting the pathways modulated by this essential vitamin.

References

- 1. communities.springernature.com [communities.springernature.com]

- 2. Mining the cellular inventory of pyridoxal phosphate-dependent enzymes with functionalized cofactor mimics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Physiology, GABA - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. THE ROLE OF VITAMIN B6 IN GABA SYNTHESIS AND ITS IMPLICATIONS FOR NEUROLOGICAL HEALTH; A REVIEW | FUDMA JOURNAL OF SCIENCES [fjs.fudutsinma.edu.ng]

- 6. fjs.fudutsinma.edu.ng [fjs.fudutsinma.edu.ng]

- 7. dovepress.com [dovepress.com]

- 8. Pharmacological Modulation of Nrf2/HO-1 Signaling Pathway as a Therapeutic Target of Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Role of pyridoxine in GABA synthesis and degradation in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. Effects of vitamin B6 and its related compounds on survival of cultured brain neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effect of pyridoxine or cobalamin supplementation on apoptosis and cell cycle progression in a human glioblastoma cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. High-Dose Vitamin B6 (Pyridoxine) Displays Strong Anti-Inflammatory Properties in Lipopolysaccharide-Stimulated Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Pyridoxine Hydrochloride as a Coenzyme in Enzymatic Reactions: A Technical Guide

Introduction

Pyridoxine hydrochloride, a stable salt of Vitamin B6, is a water-soluble vitamin that serves as a precursor to its biologically active form, Pyridoxal 5'-phosphate (PLP). PLP is a versatile coenzyme essential for a vast array of enzymatic reactions, primarily involved in amino acid metabolism. Its remarkable chemical reactivity, centered around its aldehyde group and aromatic pyridine ring, allows it to catalyze a wide range of transformations, including transaminations, decarboxylations, racemizations, and side-chain eliminations and replacements. This technical guide provides an in-depth exploration of the core mechanisms of PLP-dependent catalysis, presents quantitative data on key enzymes, details relevant experimental protocols, and visualizes the intricate molecular processes involved.

Mechanism of Action: The Versatility of Pyridoxal 5'-Phosphate

The catalytic prowess of PLP stems from its ability to form a covalent Schiff base (aldimine) linkage with the ε-amino group of a specific lysine residue within the active site of a PLP-dependent enzyme, forming an "internal aldimine". Upon substrate binding, the amino group of the substrate displaces the enzyme's lysine, forming a new Schiff base known as the "external aldimine". This process is central to all PLP-catalyzed reactions.

The protonated pyridine ring of PLP acts as an electron sink, stabilizing the negative charge that develops in the transition state of the reaction. This electron-withdrawing capacity is crucial for facilitating the cleavage of one of the three bonds to the α-carbon of the amino acid substrate. The specific bond that is cleaved is determined by the precise orientation of the external aldimine within the enzyme's active site.

Figure 1: General mechanism of PLP-dependent enzyme catalysis.

Key PLP-Dependent Enzymatic Reactions

PLP's versatility allows it to participate in a wide range of enzymatic reactions, each with a distinct mechanism but all proceeding through the formation of a Schiff base intermediate.

Transamination

Transamination reactions, catalyzed by aminotransferases (or transaminases), involve the transfer of an amino group from an amino acid to an α-keto acid. This process is fundamental to amino acid synthesis and degradation. A classic example is the reaction catalyzed by Aspartate transaminase (AST), which transfers an amino group from aspartate to α-ketoglutarate, forming oxaloacetate and glutamate. In this "ping-pong" mechanism, the PLP is converted to Pyridoxamine-5'-Phosphate (PMP) in the first half-reaction, which then donates the amino group to the α-keto acid in the second half-reaction.

The Cellular Journey of Pyridoxine Hydrochloride: A Technical Guide to its Metabolic Fate

For Immediate Release

A comprehensive guide for researchers, scientists, and drug development professionals detailing the intracellular transformation of Pyridoxine Hydrochloride (Vitamin B6) into its active coenzyme form, Pyridoxal 5'-Phosphate (PLP). This document outlines the key enzymatic steps, presents quantitative kinetic data, provides detailed experimental protocols for analysis, and visualizes the metabolic and experimental workflows.

Introduction: The Significance of Pyridoxine Metabolism

This compound, a common supplemental form of Vitamin B6, is a water-soluble vitamin essential for a vast array of metabolic processes. Its biological significance is realized through its conversion to the active coenzyme, Pyridoxal 5'-Phosphate (PLP). PLP is a critical cofactor for over 140 distinct enzymes, primarily involved in the metabolism of amino acids, but also playing essential roles in glucose, lipid, and neurotransmitter metabolism.[1][2] Dysregulation of the metabolic pathway that activates pyridoxine is implicated in numerous pathological conditions, making its components potential targets for therapeutic intervention. This guide provides an in-depth look at the cellular and molecular journey of pyridoxine from uptake to its function as a vital coenzyme.

Cellular Uptake and Transport

The metabolic journey begins with the uptake of non-phosphorylated B6 vitamers, including pyridoxine, from the extracellular environment. While historically considered a process of passive diffusion, evidence also points to a specific and regulated carrier-mediated process in certain cell types, such as mammalian colonocytes.[3][4] In studies using young adult mouse colonic epithelial (YAMC) cells, pyridoxine uptake was found to be a saturable process that is dependent on energy and temperature.[4] Once inside the cell, pyridoxine enters the cytoplasm, the primary site of its metabolic conversion.[1][5]

The Vitamin B6 Salvage Pathway: Conversion to PLP

Humans cannot synthesize Vitamin B6 de novo and rely on a "salvage pathway" to convert dietary forms like pyridoxine into the biologically active PLP.[1][6] This intracellular conversion is a two-step enzymatic process.

-

Phosphorylation by Pyridoxal Kinase (PLK): The first step is the phosphorylation of pyridoxine at the 5' position, a reaction catalyzed by the enzyme Pyridoxal Kinase (PLK), also known as Pyridoxine Kinase.[2][5] This reaction utilizes ATP as the phosphate donor to yield Pyridoxine 5'-Phosphate (PNP).[1]

-

Oxidation by Pyridoxine-5'-Phosphate Oxidase (PNPO): The second and rate-limiting step is the oxidation of PNP to PLP.[3][7] This reaction is catalyzed by Pyridoxine-5'-Phosphate Oxidase (PNPO), a flavin mononucleotide (FMN)-dependent enzyme.[7][8] PNPO also catalyzes the conversion of Pyridoxamine 5'-Phosphate (PMP) to PLP, making it a central enzyme in the B6 metabolic pathway.[7][8]

The resulting PLP is the active coenzyme that participates in numerous biochemical reactions.[9] The pathway is tightly regulated, in part through product inhibition, where PLP can inhibit PNPO activity.[3]

Figure 1: Metabolic conversion of Pyridoxine to Pyridoxal 5'-Phosphate.

Quantitative Data on Key Metabolic Enzymes

The efficiency of the Vitamin B6 salvage pathway is determined by the kinetic properties of its core enzymes, Pyridoxal Kinase and PNP Oxidase. The Michaelis-Menten constant (Km) reflects the substrate concentration at half-maximal velocity, indicating substrate affinity, while the catalytic constant (kcat) represents the turnover number.

Table 1: Kinetic Parameters of Pyridoxal Kinase (PLK)

| Enzyme Source | Substrate | Km (µM) | kcat (min-1) | Reference |

| Human | Pyridoxal (PL) | <10 | 85 | [10] |

| Human | MgATP | <25 | - | [10] |

Table 2: Kinetic Parameters of Pyridoxine-5'-Phosphate Oxidase (PNPO)

| Enzyme Source | Substrate | Km (µM) | Turnover Number (min-1) / kcat (s-1) | Reference |

| Human | Pyridoxine 5'-Phosphate (PNP) | - | 0.2 s-1 | [3] |

| Rabbit Liver | Pyridoxine 5'-Phosphate (PNP) | 8.2 | 42 min-1 | [7][8][11] |

| Rabbit Liver | Pyridoxamine 5'-Phosphate (PMP) | 3.6 | 6.2 min-1 | [7][8][11] |

| E. coli | Pyridoxine 5'-Phosphate (PNP) | 2 | 0.76 s-1 | [7][12] |

| E. coli | Pyridoxamine 5'-Phosphate (PMP) | 105 | 1.72 s-1 | [7][12] |

Table 3: Intracellular Concentrations of B6 Vitamers in Caco-2 Cells

| Vitamer | Intracellular Amount (pmol) | Condition | Reference |

| Pyridoxal 5'-Phosphate (PLP) | 31 | Basal | [1] |

| Pyridoxine (PN) | 24 | Basal | [1] |

| Pyridoxal (PL) | 19 | Basal | [1] |

| Pyridoxamine 5'-Phosphate (PMP) | 2.3 | Basal | [1] |

| Pyridoxal 5'-Phosphate (PLP) | 38 ± 1.2 | After 48h incubation with 1000 nmol/L PN | [1] |

Experimental Protocols

Accurate quantification of B6 vitamers and measurement of enzyme activity are crucial for studying pyridoxine metabolism. Below are detailed protocols for key experimental procedures.

Protocol: Quantification of B6 Vitamers by HPLC

This protocol describes the analysis of B6 vitamers in cell lysates using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

5.1.1 Materials and Reagents

-

Cell culture of interest

-

Phosphate-Buffered Saline (PBS), ice-cold

-

Metaphosphoric acid or Trichloroacetic acid (TCA) solution (e.g., 10% w/v) for protein precipitation[13][14]

-

Internal standard (e.g., deoxypyridoxine)[14]

-

HPLC system with a fluorescence detector and a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)[13]

-

Mobile Phase A: Phosphate buffer (e.g., 39 mM, pH 2.5) or Sodium acetate buffer (e.g., 0.1 M, pH 6.0)[6][13]

-

Mobile Phase B: Acetonitrile or Methanol[13]

-

Post-column derivatization reagent (optional, e.g., sodium bisulfite or KCN solution)[13][14]

5.1.2 Sample Preparation (Cell Lysate)

-

Harvest cultured cells by scraping and wash twice with ice-cold PBS.

-

Centrifuge the cell suspension to obtain a cell pellet.

-

Resuspend the pellet in a known volume of homogenization buffer or water.

-

Lyse the cells using sonication or freeze-thaw cycles on ice.

-

To an aliquot of the cell lysate, add an equal volume of cold 10% TCA or metaphosphoric acid and the internal standard.[1][13]

-

Vortex vigorously for 30-60 seconds to precipitate proteins.

-

Incubate on ice for 10-15 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.[13]

-

Carefully collect the supernatant and filter through a 0.22 or 0.45 µm filter. The sample is now ready for HPLC analysis.[1]

5.1.3 HPLC Analysis

-

Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).[13]

-

Run a binary gradient elution to separate the B6 vitamers (e.g., a linear gradient from 5% to 30% Mobile Phase B over 20 minutes) at a flow rate of approximately 1.0 mL/min.[13][14]

-

If using post-column derivatization, mix the eluent with the derivatization reagent before it enters the detector.[13]

-

Detect the vitamers using a fluorescence detector. Typical excitation/emission wavelengths are around 328/393 nm, but can vary based on the specific vitamer and derivatization method.[14]

-

Quantify the concentration of each vitamer by comparing its peak area to a standard curve generated from known concentrations of B6 vitamer standards and normalize to the internal standard.

Figure 2: Experimental workflow for HPLC analysis of B6 vitamers.

Protocol: Pyridoxal Kinase (PLK) Activity Assay

This protocol measures the activity of PLK in a cell or tissue lysate by quantifying the rate of PLP formation.

5.2.1 Materials and Reagents

-

Cell/tissue lysate (prepared as in 5.1.2, steps 1-4, supernatant collected after centrifugation)

-

Assay Buffer: e.g., 50 mM Potassium phosphate buffer, pH 6.0[13]

-

Substrate Solution: 10 mM Pyridoxal (PL) in assay buffer[13]

-

ATP Solution: 20 mM ATP in assay buffer[13]

-

Reaction Stop Solution: 10% Trichloroacetic acid (TCA)[13]

-

Protein quantification assay (e.g., BCA or Bradford)

-

HPLC system for PLP quantification (as in 5.1)

5.2.2 Procedure

-

Determine the protein concentration of the cell/tissue lysate supernatant. Dilute the lysate with homogenization buffer to a standardized concentration (e.g., 1-2 mg/mL).[13]

-

In a microfuge tube, combine 50 µL of the diluted lysate, 30 µL of assay buffer, and 10 µL of the 10 mM PL substrate solution.[13]

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the enzymatic reaction by adding 10 µL of the 20 mM ATP solution.[13]

-

Incubate the reaction at 37°C for a defined period (e.g., 30 minutes).

-

Stop the reaction by adding 100 µL of cold 10% TCA.[13]

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated protein.

-

Analyze the supernatant for the product, PLP, using the HPLC method described in section 5.1.

-

Calculate PLK activity based on the amount of PLP produced per unit time per milligram of protein.

Conclusion

The metabolic activation of this compound is a tightly regulated and efficient two-step enzymatic pathway, crucial for providing the cell with the essential coenzyme PLP. Understanding the kinetics of Pyridoxal Kinase and PNP Oxidase, along with the ability to accurately measure intracellular vitamer concentrations, is fundamental for research into the myriad of cellular processes dependent on Vitamin B6. The protocols and data presented in this guide serve as a valuable resource for scientists and researchers investigating the metabolic fate of pyridoxine and its implications in health, disease, and drug development.

References

- 1. The Intestine Plays a Substantial Role in Human Vitamin B6 Metabolism: A Caco-2 Cell Model | PLOS One [journals.plos.org]

- 2. scholarscompass.vcu.edu [scholarscompass.vcu.edu]

- 3. Pyridoxine 5′-phosphate oxidase - Wikipedia [en.wikipedia.org]

- 4. Comparisons of uptake and cell surface binding among pyridoxal, pyridoxine, and pyridoxamine in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. assaygenie.com [assaygenie.com]

- 6. eaglebio.com [eaglebio.com]

- 7. benchchem.com [benchchem.com]

- 8. Kinetic properties of pyridoxamine (pyridoxine)-5'-phosphate oxidase from rabbit liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Pyridoxal kinase - Wikipedia [en.wikipedia.org]

- 10. uniprot.org [uniprot.org]

- 11. researchgate.net [researchgate.net]

- 12. Kinetic limitation and cellular amount of pyridoxine (pyridoxamine) 5'-phosphate oxidase of Escherichia coli K-12 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. researchgate.net [researchgate.net]

The Central Role of Pyridoxine Hydrochloride in Amino Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridoxine hydrochloride, a vital water-soluble vitamin, is the precursor to pyridoxal 5'-phosphate (PLP), a coenzyme indispensable for a vast array of metabolic reactions. This technical guide provides an in-depth exploration of the pivotal function of PLP in the intricate pathways of amino acid metabolism. We will delve into the core biochemical mechanisms, present quantitative kinetic data for key enzymes, detail experimental protocols for their study, and provide visual representations of these complex processes. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in fields where amino acid metabolism is a critical consideration.

Introduction: From this compound to the Catalytically Active PLP

This compound, commonly known as vitamin B6, is a metabolically inert compound that, once ingested, undergoes a two-step enzymatic conversion primarily in the liver to its active form, pyridoxal 5'-phosphate (PLP).[1] First, pyridoxine is phosphorylated by pyridoxal kinase to yield pyridoxine 5'-phosphate. Subsequently, pyridoxine-5'-phosphate oxidase catalyzes the oxidation of pyridoxine 5'-phosphate to the catalytically active PLP.[1]

PLP's versatility as a coenzyme is central to its function, participating in over 140 enzymatic reactions, which accounts for approximately 4% of all classified enzymatic activities.[2][3] Its primary role is in amino acid metabolism, where it facilitates a wide range of transformations essential for protein synthesis and degradation, neurotransmitter production, and the generation of metabolic energy.[4][5]

Core Functions of PLP in Amino Acid Metabolism

The chemical reactivity of PLP is centered around its aldehyde group, which forms a Schiff base (internal aldimine) with the ε-amino group of a specific lysine residue in the active site of PLP-dependent enzymes.[3] Upon substrate binding, the amino group of the incoming amino acid displaces the lysine's amino group in a transaldimination reaction, forming an external aldimine.[6] This substrate-coenzyme complex is the starting point for a variety of catalytic reactions, primarily by acting as an electron sink to stabilize carbanionic intermediates.[3]

Transamination: The Hub of Amino Acid Metabolism

Transamination reactions, catalyzed by aminotransferases (or transaminases), are fundamental to the synthesis of non-essential amino acids and the catabolism of most amino acids. These reactions involve the transfer of an α-amino group from an amino acid to an α-keto acid, generating a new amino acid and a new α-keto acid.[4] PLP acts as a temporary carrier of the amino group.[6]

The mechanism involves the deprotonation of the α-carbon of the amino acid in the external aldimine, followed by reprotonation at the aldehyde carbon of PLP.[6] This tautomerization is a key step that allows for the subsequent hydrolysis of the Schiff base, releasing the α-keto acid and leaving the amino group attached to the coenzyme in the form of pyridoxamine 5'-phosphate (PMP). PMP then transfers the amino group to another α-keto acid to regenerate PLP and form a new amino acid.

Decarboxylation: Synthesis of Neurotransmitters and Polyamines

Amino acid decarboxylases, another class of PLP-dependent enzymes, catalyze the removal of the α-carboxyl group from amino acids, producing biogenic amines and carbon dioxide. This process is crucial for the synthesis of several key neurotransmitters, including GABA from glutamate, dopamine from L-DOPA, and serotonin from 5-hydroxytryptophan.[3][4]

The mechanism involves the formation of an external aldimine, which positions the carboxyl group for elimination. The electron-withdrawing capacity of the pyridinium ring of PLP stabilizes the resulting carbanion intermediate after the release of CO2. Subsequent protonation of the α-carbon yields the amine product and regenerates the internal aldimine.[3]

Racemization: Interconversion of Amino Acid Enantiomers

Amino acid racemases are PLP-dependent enzymes that catalyze the interconversion of L- and D-amino acid enantiomers. While L-amino acids are the primary constituents of proteins, D-amino acids play crucial roles in bacterial cell wall synthesis and as neurotransmitters in mammals.[2]

The catalytic mechanism begins with the formation of the external aldimine. A basic residue in the enzyme's active site then abstracts the α-proton, forming a planar, resonance-stabilized carbanion intermediate. The proton can then be added back to either face of the α-carbon, resulting in either the original L-amino acid or its D-enantiomer.[6]

Quantitative Data on PLP-Dependent Enzyme Kinetics

The efficiency of PLP-dependent enzymes can be quantified by their kinetic parameters, primarily the Michaelis constant (Km) and the catalytic constant (kcat). The Km reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is an inverse measure of the substrate's affinity for the enzyme. The kcat, or turnover number, represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with substrate.

| Enzyme | Substrate | Km (mM) | kcat (s-1) | Organism |

| Aminotransferases | ||||

| Aspartate Aminotransferase (cytoplasmic) | L-Aspartate | 2.96 | Not explicitly stated | Sheep |

| 2-Oxoglutarate | 0.093 | Not explicitly stated | Sheep | |

| Aspartate Aminotransferase (mitochondrial) | L-Aspartate | 0.40 | Not explicitly stated | Sheep |

| 2-Oxoglutarate | 0.98 | Not explicitly stated | Sheep | |

| Decarboxylases | ||||

| Glutamate Decarboxylase (GAD65) | L-Glutamate | Not explicitly stated | Not explicitly stated | Human |

| Glutamate Decarboxylase (GAD67) | L-Glutamate | Not explicitly stated | Not explicitly stated | Human |

| Racemases | ||||

| Serine Racemase | L-Serine | ~10 | 0.0014 | Rat |

| D-Serine | ~60 | 0.0061 | Rat |

Note: Kinetic parameters can vary significantly depending on the experimental conditions (pH, temperature, buffer composition) and the specific isoform of the enzyme.

Experimental Protocols for Key PLP-Dependent Enzyme Assays

The study of PLP-dependent enzymes relies on robust and accurate assay methods to determine their activity and kinetic properties. Below are detailed methodologies for key classes of these enzymes.

Aminotransferase Activity Assay (e.g., Aspartate Aminotransferase - AST)

This protocol is based on a coupled-enzyme assay where the product of the aminotransferase reaction is used as a substrate for a dehydrogenase, leading to a change in NADH absorbance which can be monitored spectrophotometrically.

Materials:

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

L-Aspartate solution

-

α-Ketoglutarate solution

-

Malate Dehydrogenase (MDH)

-

NADH solution

-

Enzyme sample (e.g., serum, tissue homogenate)

-

Microplate reader or spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare Reagent Mix: In a microcentrifuge tube, prepare a reagent mix containing Assay Buffer, L-Aspartate, NADH, and Malate Dehydrogenase.

-

Sample Preparation: Prepare serial dilutions of the enzyme sample in Assay Buffer.

-

Initiate Reaction: In a 96-well plate, add the enzyme sample to each well. To initiate the reaction, add the Reagent Mix to each well.

-

Kinetic Measurement: Immediately place the plate in the microplate reader and measure the decrease in absorbance at 340 nm every minute for a set period (e.g., 10-20 minutes). The rate of NADH oxidation is directly proportional to the AST activity.

-

Calculation: Calculate the rate of change in absorbance (ΔA340/min). Use the molar extinction coefficient of NADH (6220 M-1cm-1) to convert this rate into enzyme activity units (U/L).

Amino Acid Decarboxylase Assay

This method often relies on measuring the production of CO2 or the amine product. A common approach is a pH-based assay where the production of an amine leads to an increase in the pH of the medium.

Materials:

-

Decarboxylase Broth (containing a specific amino acid, a pH indicator like bromocresol purple, and glucose)

-

Sterile mineral oil

-

Bacterial culture or purified enzyme

Procedure:

-

Inoculation: Inoculate the decarboxylase broth with the test organism or enzyme.

-

Anaerobic Conditions: Overlay the broth with sterile mineral oil to create an anaerobic environment, which is necessary for the decarboxylase activity of many bacteria.

-

Incubation: Incubate the tubes at the optimal temperature for the organism or enzyme.

-

Observation: Observe the color change of the pH indicator. A change from the initial color (e.g., yellow due to glucose fermentation) to purple indicates a positive result for decarboxylase activity, as the production of the amine raises the pH.

Amino Acid Racemase Assay

This protocol typically involves the separation and quantification of the D- and L-amino acid enantiomers, often by High-Performance Liquid Chromatography (HPLC) after derivatization.

Materials:

-

Buffer (e.g., 50 mM HEPES, pH 8.0)

-

L-amino acid substrate

-

Purified racemase enzyme

-

Quenching solution (e.g., 1 M HCl)

-

Neutralizing solution (e.g., 1 M NaOH)

-

Derivatizing agent (e.g., Marfey's reagent)

-

HPLC system with a chiral column or a standard column after derivatization

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing buffer, the L-amino acid substrate, and the purified enzyme.

-

Incubation: Incubate the reaction at the optimal temperature for a specific time.

-

Quenching: Stop the reaction by adding the quenching solution.

-

Neutralization and Derivatization: Neutralize the reaction mixture and then add the derivatizing agent to create diastereomers that can be separated on a standard C18 HPLC column.

-

HPLC Analysis: Inject the derivatized sample into the HPLC system and separate the D- and L-amino acid derivatives.

-

Quantification: Quantify the peak areas of the D- and L-enantiomers to determine the extent of racemization and calculate the enzyme activity.

Conclusion

This compound, through its conversion to the active coenzyme PLP, is a cornerstone of amino acid metabolism. Its ability to facilitate a wide range of chemical transformations, including transamination, decarboxylation, and racemization, underscores its critical importance in maintaining cellular homeostasis and overall physiological health. The detailed understanding of the mechanisms of PLP-dependent enzymes, supported by quantitative kinetic data and robust experimental protocols, is essential for advancing research in numerous fields, from fundamental biochemistry to the development of novel therapeutics targeting metabolic and neurological disorders. This guide provides a foundational resource for professionals seeking to explore the multifaceted role of this essential vitamin in the complex world of amino acid biochemistry.

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Current Advances on Structure-Function Relationships of Pyridoxal 5′-Phosphate-Dependent Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. nbinno.com [nbinno.com]

- 6. chem.libretexts.org [chem.libretexts.org]

The Antioxidative Properties of Pyridoxine Hydrochloride in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridoxine, a vitamer of Vitamin B6, is widely recognized for its essential role in numerous metabolic processes.[1] Emerging evidence has highlighted its significant antioxidative properties, positioning it as a molecule of interest in the mitigation of oxidative stress-related pathologies. This technical guide provides an in-depth exploration of the antioxidative mechanisms of Pyridoxine Hydrochloride in biological systems. It consolidates quantitative data from various studies, details key experimental protocols for assessing its antioxidant efficacy, and visualizes the underlying signaling pathways and experimental workflows. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development investigating the therapeutic potential of this compound as an antioxidant agent.

Introduction

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to neutralize these reactive intermediates, is implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and diabetes.[2] this compound, the hydrochloride salt form of pyridoxine, has demonstrated a notable capacity to counteract oxidative damage.[3][4] Its antioxidant activity is attributed to its ability to scavenge free radicals, inhibit lipid peroxidation, and modulate endogenous antioxidant defense systems.[5][6][7] This guide delves into the multifaceted antioxidative properties of this compound, providing a detailed overview of its mechanisms of action and the experimental evidence supporting them.

Mechanisms of Antioxidant Action

The antioxidant capacity of this compound is multifaceted, involving both direct and indirect mechanisms to protect cells from oxidative damage.

Direct Free Radical Scavenging

Pyridoxine has been shown to be an efficient scavenger of various reactive oxygen species.[8] Theoretical and experimental studies have demonstrated its reactivity towards highly reactive hydroxyl radicals (•OH).[9] The primary mechanism involves the abstraction of a hydrogen atom from the hydroxymethyl groups or the phenolic hydroxyl group on the pyridine ring, thereby neutralizing the radical.[9] Additionally, pyridoxine and its derivatives are effective quenchers of singlet oxygen (¹O₂).[10]

Inhibition of Lipid Peroxidation

One of the most detrimental effects of oxidative stress is lipid peroxidation, a process that damages cellular membranes. Pyridoxine has been consistently shown to inhibit lipid peroxidation in various in vitro and in vivo models.[2][11] It can trap intermediate radicals generated during the lipid peroxidation cascade, thereby breaking the chain reaction.[12][13] This protective effect helps maintain the integrity and function of cellular membranes.[3][4]

Modulation of Endogenous Antioxidant Enzymes

Pyridoxine also exerts its antioxidant effects by influencing the activity of endogenous antioxidant enzymes. It has been reported to enhance the activity of key enzymes such as superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[6][14] These enzymes play a crucial role in detoxifying superoxide radicals and hydrogen peroxide.[15][16] Furthermore, pyridoxine is a critical cofactor in the transsulfuration pathway, which is essential for the synthesis of glutathione (GSH), a major intracellular antioxidant.[17][18]

Activation of the Nrf2/HO-1 Signaling Pathway

Recent studies have elucidated the role of Pyridoxine in modulating cellular signaling pathways involved in the antioxidant response. It has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway.[19] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Upon activation by pyridoxine, Nrf2 translocates to the nucleus and induces the expression of HO-1 and other antioxidant enzymes, thereby bolstering the cell's defense against oxidative stress.[19][20]

Quantitative Data on Antioxidative Effects

The following tables summarize quantitative data from various studies, illustrating the antioxidative efficacy of this compound in different experimental settings.

Table 1: Effect of Pyridoxine on Markers of Oxidative Stress in Human Erythrocytes

| Concentration of Pyridoxine (µM) | Inhibition of Lipid Peroxidation (MDA level) | Inhibition of Protein Carbonylation | Reference |

| 1 | Significant decrease | 57% | [2][21] |

| 10 | Significant decrease | 66% | [2][21] |

| 100 | Significant decrease | 74% | [2][21] |

| Oxidative stress was induced by cumene hydroperoxide. |

Table 2: Effect of Pyridoxine Supplementation on Tissue Damage Markers in Exercised Rats

| Treatment Group | Creatine Kinase (CK) Reduction | Lactate Dehydrogenase (LDH) Reduction | Alanine Aminotransferase (ALT) Reduction | Reference |

| Pyridoxine Supplemented | 34.37% | 34.74% | 80.62% | [11] |

| Compared to non-supplemented exercised group. |

Table 3: Effect of Pyridoxine on Antioxidant Enzyme Activity in Diabetic Rats

| Treatment Group | Catalase (CAT) Activity | Superoxide Dismutase (SOD) Activity | Reference |

| Pyridoxine Treated Diabetic Rats | Decreased by ~50% | No significant influence | [14] |

| Pyridoxine administration reduced the adaptive increase in CAT activity seen in diabetic rats, suggesting a reduction in oxidative stress. |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature to assess the antioxidative properties of this compound.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay measures malondialdehyde (MDA), a major product of lipid peroxidation.

-

Principle: MDA reacts with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which can be measured spectrophotometrically.

-

Procedure:

-

Prepare erythrocyte ghosts or other biological samples and incubate with an oxidizing agent (e.g., cumene hydroperoxide) in the presence and absence of this compound at various concentrations.[4]

-

Stop the reaction by adding trichloroacetic acid (TCA) to precipitate proteins.

-

Centrifuge the samples and collect the supernatant.

-

Add TBA solution to the supernatant and heat at 95°C for 60 minutes.

-

Cool the samples and measure the absorbance of the pink chromogen at 532 nm.[4]

-

Calculate the concentration of MDA using a standard curve prepared with 1,1,3,3-tetramethoxypropane.

-

Protein Carbonylation Assay

This assay quantifies the amount of carbonyl groups introduced into proteins as a result of oxidative damage.

-

Principle: Carbonyl groups on proteins react with 2,4-dinitrophenylhydrazine (DNPH) to form stable dinitrophenyl (DNP) hydrazone adducts, which can be detected spectrophotometrically or by immunoblotting.

-

Procedure (Immunodetection):

-

Treat cell lysates or protein samples with an oxidizing agent in the presence and absence of this compound.

-

Derivatize the protein carbonyls by incubating the samples with DNPH solution.

-

Neutralize the reaction with a neutralization solution.

-

Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.

-

Block the membrane and then incubate with a primary antibody specific for DNP.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities.[4]

-

DPPH Radical Scavenging Assay

This assay evaluates the free radical scavenging capacity of an antioxidant.

-

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to a yellow-colored diphenylpicrylhydrazine, leading to a decrease in absorbance.

-

Procedure:

-

Prepare a stock solution of DPPH in methanol.

-

In a microplate or cuvette, add different concentrations of this compound to the DPPH solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of scavenging activity using the formula: Scavenging Activity (%) = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the DPPH solution with the sample.[22][23]

-

Superoxide Dismutase (SOD) Activity Assay

-

Principle: This assay often utilizes a system that generates superoxide radicals (e.g., xanthine/xanthine oxidase) and a detector molecule that reacts with the superoxide radicals to produce a colored product (e.g., nitroblue tetrazolium, NBT). SOD in the sample competes for the superoxide radicals, thereby inhibiting the color reaction. The degree of inhibition is proportional to the SOD activity.[16][24]

-

Procedure:

-

Prepare tissue homogenates or cell lysates.

-

In a microplate, add the sample, the superoxide-generating system (e.g., xanthine and xanthine oxidase), and the detector molecule (e.g., NBT).

-

Incubate at a specific temperature for a set time.

-

Measure the absorbance at a specific wavelength (e.g., 560 nm for formazan formation from NBT).

-

Calculate the percentage of inhibition and determine the SOD activity by comparing it to a standard.

-

Catalase (CAT) Activity Assay

-

Principle: This assay measures the decomposition of hydrogen peroxide (H₂O₂) by catalase. The rate of H₂O₂ disappearance can be monitored directly by measuring the decrease in absorbance at 240 nm.[16][24]

-

Procedure:

-

Prepare tissue homogenates or cell lysates.

-

Add the sample to a quartz cuvette containing a phosphate buffer and a known concentration of H₂O₂.

-

Immediately start recording the decrease in absorbance at 240 nm over a specific period.

-

Calculate the catalase activity based on the rate of H₂O₂ decomposition, using the molar extinction coefficient of H₂O₂.

-

Glutathione Peroxidase (GPx) Activity Assay

-

Principle: This is typically a coupled enzyme assay. GPx reduces an organic hydroperoxide (e.g., cumene hydroperoxide or tert-butyl hydroperoxide) or H₂O₂ using reduced glutathione (GSH) as a cofactor, producing oxidized glutathione (GSSG). The GSSG is then recycled back to GSH by glutathione reductase (GR) with the concomitant oxidation of NADPH to NADP⁺. The decrease in NADPH absorbance at 340 nm is proportional to the GPx activity.[15][24]

-

Procedure:

-

Prepare tissue homogenates or cell lysates.

-

In a cuvette, mix the sample with a reaction mixture containing phosphate buffer, GSH, GR, and NADPH.

-

Initiate the reaction by adding the substrate (e.g., cumene hydroperoxide).

-

Monitor the decrease in absorbance at 340 nm over time.

-

Calculate the GPx activity based on the rate of NADPH oxidation.

-

Visualization of Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate key mechanisms and experimental processes related to the antioxidative properties of this compound.

Caption: Nrf2/HO-1 Signaling Pathway Activation by Pyridoxine.

Caption: Proposed Mechanism of Free Radical Neutralization.

Caption: In Vitro Antioxidant Activity Assessment Workflow.

Conclusion

This compound exhibits robust and diverse antioxidative properties that are well-supported by a growing body of scientific evidence. Its ability to directly scavenge free radicals, inhibit lipid peroxidation, enhance the endogenous antioxidant defense system, and modulate key signaling pathways like Nrf2/HO-1 underscores its potential as a therapeutic agent in conditions associated with oxidative stress. This technical guide provides a foundational resource for researchers and drug development professionals, offering a consolidated view of the quantitative evidence, detailed experimental protocols, and mechanistic pathways. Further research is warranted to fully elucidate its clinical utility and to develop targeted therapeutic strategies that leverage the antioxidative capacity of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyridoxine Decreases Oxidative Stress on Human Erythrocyte Membrane Protein in vitro [openbiochemistryjournal.com]

- 3. Pyridoxine Decreases Oxidative Stress on Human Erythrocyte Membrane Protein in vitro [openbiochemistryjournal.com]

- 4. openbiochemistryjournal.com [openbiochemistryjournal.com]

- 5. Protective abilities of pyridoxine in experimental oxidative stress settings in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Theoretical study of the antioxidant properties of pyridoxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Vitamin B6 (pyridoxine) and its derivatives are efficient singlet oxygen quenchers and potential fungal antioxidants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The 6-week Effects of HIIT on Biomarkers of Tissue and Oxidative Damage in Wistar Rats Previously Supplemented with Pyridoxine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pyridoxamine traps intermediates in lipid peroxidation reactions in vivo: evidence on the role of lipids in chemical modification of protein and development of diabetic complications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. morelife.org [morelife.org]

- 14. Insights into the Cardioprotective Effects of Pyridoxine Treatment in Diabetic Rats: A Study on Cardiac Oxidative Stress, Cardiometabolic Status, and Cardiovascular Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Changes in the activity of antioxidant enzymes (SOD, GPX, CAT) after experimental spinal cord injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Superoxide dismutase, catalase and glutathione peroxidase in the spontaneously hypertensive rat kidney: effect of antioxidant-rich diet - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Pyridoxine (Vitamin B₆) and the Glutathione Peroxidase System; a Link between One-Carbon Metabolism and Antioxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Pyridoxine exerts antioxidant effects in cell model of Alzheimer's disease via the Nrf-2/HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Investigation of free radical scavenging activity of pyridine derivatives containing hydroxyl and amino functional groups: experimental and quantum chemical approaches - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 23. Synthesis and antioxidative activity of 6-hydroxypyridoxine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical Structure and Reactivity of Pyridoxine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyridoxine hydrochloride, the hydrochloride salt of pyridoxine, is a vital water-soluble vitamin belonging to the Vitamin B6 group.[1][2] It serves as a crucial precursor to the metabolically active coenzyme, pyridoxal 5'-phosphate (PLP), which plays an indispensable role in a vast array of enzymatic reactions essential for human health.[1][3] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and reactivity of this compound. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental protocols, and visualizations to facilitate a deeper understanding of this essential compound.

Chemical Structure and Identification

This compound is chemically designated as 4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol hydrochloride.[4] The molecule consists of a pyridine ring with hydroxyl, methyl, and two hydroxymethyl substituents. The hydrochloride salt form enhances its stability and solubility.

| Identifier | Value |

| Chemical Name | 4,5-bis(hydroxymethyl)-2-methylpyridin-3-ol hydrochloride[4] |

| CAS Number | 58-56-0[5] |

| Molecular Formula | C₈H₁₁NO₃·HCl[2][6] |

| Molecular Weight | 205.64 g/mol [2][6][7] |

| InChI Key | ZUFQODAHGAHPFQ-UHFFFAOYSA-N[6] |

| SMILES | Cc1c(c(CO)c(cn1)CO)O.Cl[6] |

Physicochemical Properties

This compound is a white or almost white crystalline powder.[8] Its physicochemical properties are critical for its formulation and delivery as a pharmaceutical agent.

| Property | Value | Source |

| Melting Point | 202 - 215 °C | [8][9] |

| Solubility | Freely soluble in water (approx. 220 mg/mL); Slightly soluble in ethanol (approx. 11 mg/mL); Insoluble in ether and chloroform. | [5][8] |

| pH (aqueous solution) | 2.3 - 3.5 (for a 1 in 20 solution) | [8] |

| pKa (Strongest Acidic) | 9.4 | [10] |

| pKa (Strongest Basic) | 5.58 | [10] |

| Log P | -0.95 | [10] |

Reactivity and Stability

This compound is relatively stable in air but is slowly affected by sunlight.[8] Its stability is influenced by several factors including pH, temperature, and the presence of other substances.

-

pH Stability: Acidic aqueous solutions of this compound are stable, even at elevated temperatures (e.g., 120°C for 30 minutes).[8] However, it is easily destroyed in alkaline solutions.[11]

-

Light Sensitivity: Exposure to light can lead to degradation. Therefore, it should be stored in light-protected containers.[12]

-

Thermal Stability: While pyridoxine itself is heat-resistant, its derivatives, pyridoxal and pyridoxamine, are not.[11] Thermal degradation of pyridoxine can lead to the formation of pyridoxal and o-quinone methide.[13][14]

-